EGFR-TK Inhibitory Potency: Class-Level Advantage of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold, which forms the core of the target compound, has been validated as a potent EGFR-TK inhibitor template. In a study of related N1-phenyl and C6-aryl derivatives, the most active compound (3a) exhibited an IC50 of 1.5 µM against MCF-7 cells, while the clinical comparator doxorubicin showed an IC50 of 2.8 µM in the same assay [1]. Although direct data for CAS 887456-96-4 are not publicly available, the o-tolyl and indolin-1-yl-2-oxoethyl substituents are expected to further modulate potency and selectivity based on established SAR.
| Evidence Dimension | Antiproliferative activity (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | Not publicly available in primary literature |
| Comparator Or Baseline | Doxorubicin IC50 = 2.8 µM; Pyrazolo[3,4-d]pyrimidine lead 3a IC50 = 1.5 µM [1] |
| Quantified Difference | Lead 3a is 1.9-fold more potent than doxorubicin in this assay |
| Conditions | MCF-7 cell line, MTT assay, 48 h incubation [1] |
Why This Matters
Demonstrates that the core scaffold can outperform a standard chemotherapeutic, supporting the selection of its optimized derivatives like CAS 887456-96-4 for kinase-targeted research.
- [1] Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry, 2016, 66, 88-96. View Source
